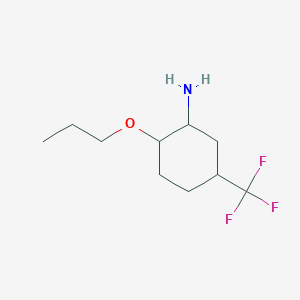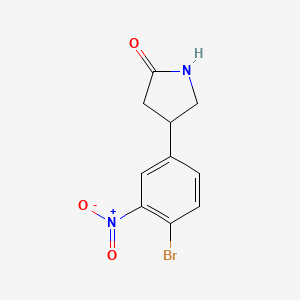
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of pyrrolidinone, featuring a bromine and nitro group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 4-(4-bromo-3-aminophenyl)pyrrolidin-2-one .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of bromine and nitro substituents on biological activity, aiding in the understanding of structure-activity relationships.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex chemical entities, facilitating the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its bromine and nitro groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one include:
4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one: Differing only in the position of the nitro group, this compound may exhibit different reactivity and biological activity.
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one: This isomer has the bromine and nitro groups in different positions, which can affect its chemical properties and applications.
4-(4-Nitrophenyl)pyrrolidin-2-one: Lacking the bromine substituent, this compound provides insights into the role of the bromine atom in the activity and reactivity of the molecule.
Eigenschaften
Molekularformel |
C10H9BrN2O3 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
4-(4-bromo-3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-2-1-6(3-9(8)13(15)16)7-4-10(14)12-5-7/h1-3,7H,4-5H2,(H,12,14) |
InChI-Schlüssel |
BVZXHEKNPBPJJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





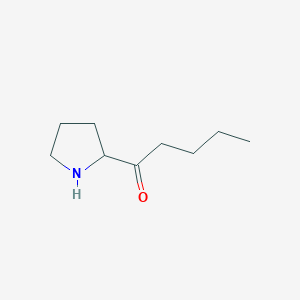
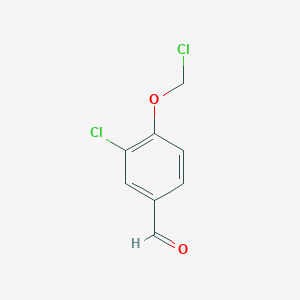
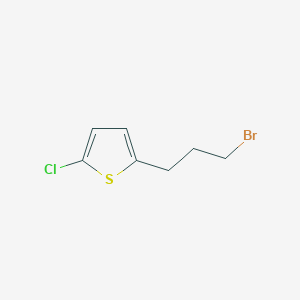
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

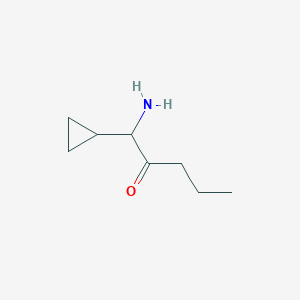
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)

